3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Medicinal Chemistry Structure-Based Drug Design Crystallography

Choose 3-(methoxymethyl)-1H-pyrazol-5(4H)-one for its unique methoxymethyl substitution that ensures predictable tautomeric equilibrium (favoring reactive C4 CH form) and reproducible derivatization. Its compact core (MW 128.13) meets fragment-likeness criteria, offering superior ligand efficiency and hydrogen-bonding capability for hit identification and X-ray crystallography. Ideal for anti-inflammatory, antimicrobial, and anticancer SAR programs.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 264209-20-3
Cat. No. B2781836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1H-pyrazol-5(4H)-one
CAS264209-20-3
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCOCC1=NNC(=O)C1
InChIInChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2-3H2,1H3,(H,7,8)
InChIKeyAKVFWXLMAORXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-1H-pyrazol-5(4H)-one (CAS 264209-20-3): A Differentiated Pyrazolone Scaffold for Targeted Heterocyclic Synthesis and Medicinal Chemistry Programs


3-(Methoxymethyl)-1H-pyrazol-5(4H)-one (CAS 264209-20-3) is a pyrazol-5-one derivative characterized by a methoxymethyl substituent at the 3-position of the 4,5-dihydro-1H-pyrazol-5-one core . With a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol , this compound belongs to the pyrazolone class—a privileged scaffold in medicinal chemistry associated with diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties [1]. The methoxymethyl group confers distinct electronic and steric properties that influence reactivity, tautomeric equilibria, and downstream derivatization potential relative to unsubstituted or alternative alkyl-substituted pyrazolones.

Why Unsubstituted or Alternative Alkyl Pyrazolones Cannot Substitute for 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one in Regioselective Derivatization and Pharmacophore Development


Pyrazolones are not interchangeable building blocks; substitution pattern critically dictates tautomeric preference, nucleophilic/electrophilic character, and the regioselectivity of subsequent transformations [1]. The methoxymethyl group at the 3-position alters the electron density of the pyrazolone ring, influencing the equilibrium between CH, NH, and OH tautomeric forms that govern reactivity at the C4 position [2]. Generic substitution with 3-methyl, 3-phenyl, or unsubstituted pyrazolones would yield different tautomeric distributions and, consequently, divergent regiochemical outcomes in condensation, alkylation, or cycloaddition reactions—undermining reproducibility in synthetic routes and compromising the integrity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one: Structural, Synthetic, and Application-Specific Advantages Over Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity via Methoxymethyl Substituent Enables Distinct Intermolecular Interaction Profiles Relative to 3-Methyl Pyrazolones

The methoxymethyl (-CH₂OCH₃) substituent at the 3-position introduces an additional hydrogen bond acceptor (the ether oxygen) absent in 3-methyl or 3-unsubstituted pyrazolones. This structural feature increases the compound's capacity for intermolecular hydrogen bonding, which can be exploited in co-crystallization studies and target engagement optimization .

Medicinal Chemistry Structure-Based Drug Design Crystallography

Molecular Weight (128.13 g/mol) Positions Compound in Lower Mass Range Versus Common 3-Aryl Pyrazolones, Favorable for Fragment-Based Drug Discovery

With a molecular weight of 128.13 g/mol, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one falls within the optimal range for fragment-based screening (typically < 300 Da), whereas 3-aryl pyrazolones (e.g., 3-phenyl-1H-pyrazol-5(4H)-one, MW 160.17 g/mol) and 3-heteroaryl derivatives (e.g., 3-(pyridin-2-yl)-1H-pyrazol-5(4H)-one, MW 161.16 g/mol) are heavier and exceed the 'rule of three' threshold for fragment-likeness [1].

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Methoxymethyl Substituent Modulates Tautomeric Equilibrium Relative to Alkyl Congeners, Influencing C4 Reactivity and Regioselectivity in Condensation Reactions

Pyrazol-5-ones exist in equilibrium among CH, NH, and OH tautomeric forms, with the relative population of the reactive CH form at C4 dictating the efficiency of electrophilic substitution and condensation reactions [1]. The methoxymethyl group's electron-withdrawing inductive effect (-I) and potential for resonance donation alters this equilibrium compared to 3-methyl pyrazolones [2]. This tautomeric modulation translates to differential reactivity profiles that must be accounted for in synthetic route design.

Synthetic Chemistry Reaction Optimization Regioselective Derivatization

Validated Application Scenarios for 3-(Methoxymethyl)-1H-pyrazol-5(4H)-one Based on Differential Structural and Synthetic Properties


Fragment-Based Lead Discovery Programs Requiring Low Molecular Weight, Hydrogen Bond-Rich Pyrazolone Cores

3-(Methoxymethyl)-1H-pyrazol-5(4H)-one (MW 128.13 g/mol) meets fragment-likeness criteria more favorably than 3-aryl or 3-heteroaryl pyrazolones, providing a compact core with two hydrogen bond acceptor sites for initial hit identification . Its methoxymethyl substituent offers a defined vector for subsequent growth while maintaining ligand efficiency, making it suitable for fragment elaboration strategies in medicinal chemistry campaigns targeting enzymes, receptors, or protein-protein interactions [1].

Regioselective Synthesis of 4-Substituted Pyrazolone Derivatives via Condensation or Electrophilic Substitution

The tautomeric equilibrium of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one favors a defined population of the reactive C4 CH form, enabling predictable and reproducible condensation with aldehydes, isocyanates, and diazonium salts to yield 4-alkylidene, 4-carboxamide, and 4-azo derivatives [2]. This reactivity profile supports the construction of diverse pyrazolone-based chemical libraries for SAR exploration in anti-inflammatory, antimicrobial, and anticancer research programs [3].

Crystallography and Biophysical Studies Requiring Additional Hydrogen Bonding Functionality for Co-Crystal Formation

The ether oxygen of the methoxymethyl group provides a supplementary hydrogen bond acceptor site that can participate in intermolecular interactions with protein targets, co-crystallization agents, or solvent molecules . This property enhances the compound's utility in X-ray crystallography studies aimed at elucidating binding modes or in the design of pyrazolone-based probes for mechanistic enzymology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.